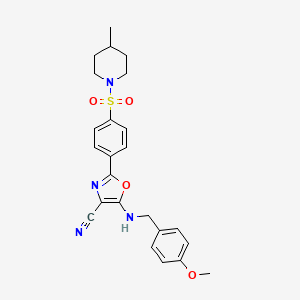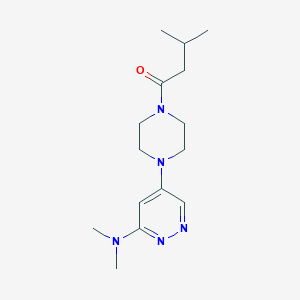
1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-amine” is a derivative of tetrazole. Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction .Molecular Structure Analysis
The tetrazole is a five-membered aza compound with 6π electrons. The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen . The acidic nature of tetrazole is similar to corresponding carboxylic acids, but there is a difference in annular tautomerism of ring tetrazoles to carboxylic acids .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .Physical and Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction .Scientific Research Applications
Tetrazole Synthesis and Applications
Synthesis Techniques
Tetrazoles can be synthesized through various methods, including the classical [3+2] cycloaddition of azides with nitriles. Recent advancements have introduced more efficient and eco-friendly synthetic routes. For instance, Reed and Jeanneret (2021) developed a simple approach for the synthesis of 2,5-disubstituted tetrazoles, highlighting the versatility of tetrazoles in synthetic chemistry Reed & Jeanneret, 2021.
Biological and Medicinal Chemistry
Tetrazoles find extensive applications in medicinal chemistry as bioisosteres for carboxylic acids and amides, owing to their ability to mimic these functional groups while offering enhanced metabolic stability. Mittal and Awasthi (2019) reviewed the role of 5-substituted 1H-tetrazoles in drug development, highlighting their incorporation in clinical drugs like losartan, cefazolin, and alfentanil Mittal & Awasthi, 2019.
Materials Science
In materials science, tetrazoles are explored for their high nitrogen content, making them potential candidates for energy-rich materials. Srinivas, Ghule, and Muralidharan (2014) synthesized imidazole, 1,2,4-triazole, and tetrazole-based molecules for applications in nitrogen-rich gas generators, demonstrating the versatility of tetrazoles in designing high-energy materials Srinivas, Ghule, & Muralidharan, 2014.
Mechanism of Action
Target of Action
Tetrazoles, a class of compounds to which this molecule belongs, are known to have diverse biological applications, predominantly in the area of material and medicinal chemistry .
Mode of Action
Tetrazoles, in general, act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They possess both electron-donating and electron-withdrawing properties, which can influence their interactions with biological targets .
Biochemical Pathways
Tetrazoles are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
Result of Action
Tetrazoles are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways . This opens up new possibilities for the development of more efficient and environmentally friendly synthesis methods in the future.
Biochemical Analysis
Biochemical Properties
It is known that tetrazoles, a group to which this compound belongs, can act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They possess both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Cellular Effects
Tetrazolate anions, which are related to this compound, are more soluble in lipids than carboxylic acids, allowing molecules to penetrate more easily through cell membranes . This property could potentially influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that tetrazoles can interact with various biomolecules due to their electron-donating and electron-withdrawing properties . These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-amine in laboratory settings. It is known that the compound has a storage temperature of room temperature , suggesting that it has a certain degree of stability
Properties
IUPAC Name |
1-(2H-tetrazol-5-yl)cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5/c7-6(3-1-2-4-6)5-8-10-11-9-5/h1-4,7H2,(H,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOFCRBEHCEGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NNN=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(Aminocarbonyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2724881.png)
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2724882.png)
![2-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2724883.png)
![5-methoxy-4-oxo-1-[2-(1H-1,2,3-triazol-1-yl)ethyl]-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B2724886.png)
![N-benzo[g][1,3]benzothiazol-2-yl-3-nitrobenzamide](/img/structure/B2724890.png)



![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2724895.png)
![3-[(4-bromophenyl)sulfonyl]-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2724897.png)


![2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2724903.png)

